DNA Cytosine-Binding Affinity vs. Unsubstituted Parent
In a direct head-to-head fluorescence titration study, 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) exhibited a 1:1 binding constant of 6.1 × 10⁶ M⁻¹ for cytosine opposite an abasic site in DNA duplexes, 20.3‑fold higher than the unsubstituted parent 2-amino-1,8-naphthyridine (AND, 0.30 × 10⁶ M⁻¹) and 2.3‑fold higher than the mono‑methyl analog 2-amino-7-methyl-1,8-naphthyridine (AMND, 2.7 × 10⁶ M⁻¹) [1]. The enhancement is driven by a more favorable binding entropy, attributed to hydrophobic desolvation of the additional methyl groups [1].
| Evidence Dimension | Binding constant (Kₐ) for cytosine recognition at DNA abasic site |
|---|---|
| Target Compound Data | Kₐ = 6.1 × 10⁶ M⁻¹ (ADMND, i.e., 5,7-dimethyl-1,8-naphthyridin-2-amine) |
| Comparator Or Baseline | AND (unsubstituted): Kₐ = 0.30 × 10⁶ M⁻¹; AMND (7-methyl): Kₐ = 2.7 × 10⁶ M⁻¹; ATMND (5,6,7-trimethyl): Kₐ = 19 × 10⁶ M⁻¹ |
| Quantified Difference | ADMND binds 20.3× stronger than AND; 2.3× stronger than AMND; 3.1× weaker than ATMND |
| Conditions | Fluorescence titration in 110 mM Na⁺ buffer (pH 7.0) at 20 °C; 21-mer DNA duplex containing a propyl abasic site opposite cytosine |
Why This Matters
For researchers developing abasic-site-targeted fluorescent probes, the methyl-substitution rank-order directly predicts sensor sensitivity; selecting the unsubstituted or monomethyl analog would sacrifice over an order of magnitude in binding affinity under identical conditions.
- [1] Nishizawa S., et al. Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. Nucleic Acids Research, 2009, 37(2), 461–469. DOI: 10.1093/nar/gkn975. View Source
